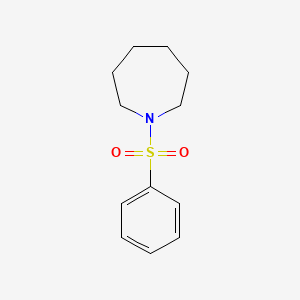

1-(Benzenesulfonyl)azepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2S |

|---|---|

Molecular Weight |

239.34 g/mol |

IUPAC Name |

1-(benzenesulfonyl)azepane |

InChI |

InChI=1S/C12H17NO2S/c14-16(15,12-8-4-3-5-9-12)13-10-6-1-2-7-11-13/h3-5,8-9H,1-2,6-7,10-11H2 |

InChI Key |

SYWRFUXCKANUHS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

1-(Benzenesulfonyl)azepane: Physicochemical Profile and Synthetic Utility

[1]

Executive Summary

1-(Benzenesulfonyl)azepane (CAS: 41178-59-0) is a sulfonamide derivative featuring a seven-membered azepane (hexamethyleneimine) ring attached to a benzenesulfonyl moiety.[1] In medicinal chemistry, this scaffold serves as a robust pharmacophore, offering distinct hydrodynamic properties compared to its six-membered piperidine analogs. It is frequently utilized in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors and as a stable "cap" for amine functionalities to modulate lipophilicity and metabolic stability.[1]

Chemical Identity & Properties

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 1-(Benzenesulfonyl)azepane |

| Synonyms | N-Benzenesulfonylhexamethyleneimine; N-Phenylsulfonylazepane |

| CAS Number | 41178-59-0 |

| Molecular Formula | C₁₂H₁₇NO₂S |

| Molecular Weight | 239.33 g/mol |

| SMILES | O=S(=O)(N1CCCCCC1)C2=CC=CC=C2 |

Physical Properties

The physical state of sulfonamides derived from secondary amines and benzenesulfonyl chloride varies based on crystal packing. While the p-toluene analog (tosyl) is often a solid, the benzenesulfonyl derivative typically presents as a viscous oil or low-melting solid due to the flexibility of the seven-membered ring disrupting crystal lattice formation.[1]

| Property | Value / Description |

| Physical State | Viscous oil or low-melting solid (White to off-white) |

| Melting Point | Typically < 60°C (often isolates as an oil; crystallizes upon prolonged standing or chilling) |

| Boiling Point | Predicted ~390°C (Decomposes prior to boiling at atm pressure) |

| Solubility | Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, MethanolInsoluble: Water |

| LogP (Predicted) | ~2.4 – 2.8 (Lipophilic) |

| pKa | The sulfonamide nitrogen is fully substituted; no acidic proton.[1][2] The conjugate acid of the azepane nitrogen is not accessible due to the electron-withdrawing sulfonyl group.[1] |

Synthesis & Reactivity[3][4]

Synthetic Strategy

The standard synthesis involves the nucleophilic attack of azepane on benzenesulfonyl chloride under Schotten-Baumann conditions or in an anhydrous organic solvent with a tertiary amine base.[1]

Reaction Logic:

-

Base Selection: Pyridine or Triethylamine (Et₃N) is used to scavenge the HCl byproduct, driving the equilibrium forward.

-

Solvent: Dichloromethane (DCM) is preferred for its ability to solubilize both the organic reactants and the sulfonamide product while allowing easy aqueous workup.

-

Temperature Control: The reaction is exothermic. Initiating at 0°C prevents side reactions (e.g., disulfonylation or hydrolysis of the chloride).[1]

Experimental Protocol

Note: All steps should be performed in a fume hood due to the lachrymatory nature of sulfonyl chlorides.

Materials:

-

Benzenesulfonyl chloride (1.1 equiv)[1]

-

Triethylamine (1.5 equiv)[1]

-

Dichloromethane (DCM) [0.2 M concentration][1]

-

DMAP (Catalytic, optional)[1]

Step-by-Step Procedure:

-

Preparation: Charge a round-bottom flask with Azepane (10 mmol) and Triethylamine (15 mmol) in anhydrous DCM (50 mL).

-

Addition: Cool the mixture to 0°C using an ice bath. Add Benzenesulfonyl chloride (11 mmol) dropwise over 15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:4) for the disappearance of azepane.[1]

-

Workup:

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: If the product is an oil, purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes). If solid, recrystallize from EtOH/Water.

Mechanism Diagram

The following diagram illustrates the nucleophilic substitution pathway.

Caption: Nucleophilic sulfonylation mechanism via addition-elimination pathway.

Spectroscopic Characterization

Researchers should verify the identity of the compound using the following characteristic signals. The flexibility of the seven-membered ring often results in broader multiplets compared to piperidine analogs.[1]

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.80 – 7.75 (m, 2H): Ortho-protons of the phenyl ring (deshielded by sulfonyl).[1]

-

δ 7.60 – 7.50 (m, 3H): Meta and Para-protons of the phenyl ring.

-

δ 3.25 – 3.20 (t, J = 5.8 Hz, 4H): α-Methylene protons (N-CH₂) of the azepane ring.[1]

-

δ 1.75 – 1.65 (m, 4H): β-Methylene protons.[1]

-

δ 1.60 – 1.55 (m, 4H): γ/δ-Methylene protons.[1]

¹³C NMR (100 MHz, CDCl₃):

-

Aromatic: ~140.0 (ipso), 132.5 (para), 129.0 (meta), 127.0 (ortho).[1]

-

Aliphatic: ~48.5 (N-C), ~29.0 (β-C), ~27.0 (γ/δ-C).[1]

Mass Spectrometry (MS)

Applications in Drug Discovery[1][3][6][7][8]

Pharmacophore & Scaffold Utility

The azepane ring provides a unique steric bulk compared to piperidine or pyrrolidine.[1] When coupled with a sulfonyl group, it forms a highly stable, lipophilic motif used to fill hydrophobic pockets in enzyme active sites.

-

11β-HSD1 Inhibitors: Azepane sulfonamides have been identified as potent inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome and type 2 diabetes.[1] The azepane ring often occupies a lipophilic pocket, while the sulfonamide provides hydrogen bond acceptor capability.

-

Metabolic Stability: The sulfonyl group deactivates the nitrogen lone pair, preventing N-oxidation. However, the carbon atoms of the azepane ring (particularly the positions remote from the nitrogen) are susceptible to oxidative metabolism (hydroxylation) by CYP450 enzymes.[1]

Structural Hierarchy Diagram

The diagram below contextualizes the compound within medicinal chemistry space.

Caption: Structural features and therapeutic targets associated with the azepane-sulfonamide scaffold.

Safety and Handling

-

Hazards: Like most sulfonamides, this compound may cause skin and eye irritation. It is a potential sensitizer.[1]

-

Storage: Store in a cool, dry place. The sulfonamide bond is hydrolytically stable under neutral and basic conditions but requires protection from strong acids at high temperatures.[1]

-

Disposal: Dispose of as hazardous organic waste containing sulfur.

References

An In-depth Technical Guide to the Synthesis and Mechanisms of 1-(Benzenesulfonyl)azepane

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and reaction mechanisms for the preparation of 1-(benzenesulfonyl)azepane, a key heterocyclic scaffold of interest to researchers, scientists, and drug development professionals. The document delves into the prevalent direct N-sulfonylation method, offering a detailed, field-proven experimental protocol. Furthermore, it explores alternative synthetic strategies, including Ring-Closing Metathesis (RCM) and the Beckmann Rearrangement, for the construction of the core azepane ring, which can subsequently be sulfonylated. A thorough discussion of the N-sulfonylation mechanism, the critical role of reaction parameters, and a detailed guide to the expected spectroscopic characterization of the target compound are presented. This guide is designed to be a practical and authoritative resource, enabling the efficient and well-understood synthesis of 1-(benzenesulfonyl)azepane in a laboratory setting.

Introduction: The Significance of the N-Sulfonylated Azepane Scaffold

The azepane ring, a seven-membered saturated nitrogen heterocycle, is a structural motif of growing importance in medicinal chemistry.[1] Its inherent three-dimensionality and conformational flexibility offer a unique scaffold for the design of novel therapeutic agents. The introduction of a benzenesulfonyl group onto the azepane nitrogen atom modulates the compound's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. N-sulfonylated azepines and their derivatives have been investigated for a range of biological activities, making the efficient and reliable synthesis of these compounds a critical aspect of drug discovery and development.[2]

This guide provides an in-depth exploration of the synthesis of 1-(benzenesulfonyl)azepane, focusing on practical, reproducible methodologies and a thorough understanding of the underlying chemical principles.

Primary Synthesis Pathway: Direct N-Sulfonylation of Azepane

The most direct and widely employed method for the synthesis of 1-(benzenesulfonyl)azepane is the nucleophilic substitution reaction between azepane (also known as hexamethyleneimine) and benzenesulfonyl chloride. This reaction is a classic example of N-sulfonylation, a robust and versatile transformation in organic synthesis.[3]

Reaction Mechanism and Rationale for Experimental Choices

The N-sulfonylation of azepane proceeds via a nucleophilic attack of the secondary amine's lone pair of electrons on the electrophilic sulfur atom of the benzenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.[4]

The choice of base and solvent system is critical to the success of this reaction. While organic bases such as pyridine or triethylamine in aprotic solvents like dichloromethane (DCM) are commonly used for sulfonamide synthesis, a highly efficient protocol for the synthesis of 1-(benzenesulfonyl)azepane utilizes an aqueous solution of sodium hydroxide.[3][5] This seemingly counterintuitive choice for a reaction involving a water-sensitive electrophile like benzenesulfonyl chloride is rationalized by the "hydrophobic effect."[5] The aggregation of the nonpolar reactants in the aqueous medium can accelerate the reaction rate between the amine and the sulfonyl chloride, outcompeting the hydrolysis of the sulfonyl chloride. This method offers several advantages, including high yields, the use of an inexpensive and environmentally benign solvent (water), and a simple work-up procedure.

Caption: Mechanism of N-sulfonylation of azepane.

Detailed Experimental Protocol: Aqueous N-Sulfonylation

This protocol is based on the highly efficient synthesis of sulfonamides in aqueous media.[5]

Materials:

-

Azepane (Hexamethyleneimine)

-

Benzenesulfonyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve azepane (1.0 eq.) in a 1.0 M aqueous solution of sodium hydroxide.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzenesulfonyl chloride (1.05 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 1-(benzenesulfonyl)azepane can be purified by flash column chromatography on silica gel or by recrystallization, if necessary. A reported yield for this reaction with hexamethylenimine is 97%.[5]

Alternative Synthetic Pathways to the Azepane Scaffold

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis is a powerful tool for the formation of cyclic olefins from acyclic dienes, employing ruthenium-based catalysts.[6] This strategy can be applied to the synthesis of an unsaturated azepine precursor, which can then be reduced to the saturated azepane ring.[2]

Caption: RCM approach to 1-(benzenesulfonyl)azepane.

Beckmann Rearrangement

The Beckmann rearrangement provides a classic method for the ring expansion of a cyclic ketone to a lactam.[7] For the synthesis of an azepane precursor, cyclohexanone oxime can be rearranged to ε-caprolactam, which can then be reduced to azepane.[8]

Caption: Beckmann rearrangement for azepane synthesis.

Characterization of 1-(Benzenesulfonyl)azepane

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following section outlines the expected spectroscopic data for 1-(benzenesulfonyl)azepane based on the analysis of similar N-sulfonylated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzenesulfonyl group and the azepane ring. The aromatic protons of the phenyl group will appear as multiplets in the range of δ 7.5-7.9 ppm. The protons on the carbons adjacent to the nitrogen of the azepane ring (α-protons) will be deshielded and are expected to resonate as a multiplet around δ 3.2-3.4 ppm. The remaining methylene protons of the azepane ring (β- and γ-protons) will appear as multiplets in the upfield region, typically between δ 1.5-1.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the six carbons of the benzene ring, with the carbon attached to the sulfur atom appearing in the range of δ 135-140 ppm. The other aromatic carbons will resonate between δ 127-133 ppm. The carbons of the azepane ring will appear in the aliphatic region, with the α-carbons shifted downfield (around δ 48-50 ppm) due to the electron-withdrawing effect of the sulfonyl group. The β- and γ-carbons are expected to resonate at approximately δ 27-30 ppm and δ 25-27 ppm, respectively.[9]

Infrared (IR) Spectroscopy

The IR spectrum of 1-(benzenesulfonyl)azepane will exhibit characteristic absorption bands for the functional groups present. Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are expected around 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹, respectively.[10] The spectrum will also show C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively), and C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized compound. For 1-(benzenesulfonyl)azepane (C₁₂H₁₇NO₂S), the expected molecular weight is approximately 239.10 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 240.1. Fragmentation of the parent ion may involve the loss of the sulfonyl group (SO₂) or cleavage of the azepane ring.

| Data Type | Expected Values |

| Molecular Formula | C₁₂H₁₇NO₂S |

| Molecular Weight | 239.34 g/mol |

| ¹H NMR (ppm) | ~7.8-7.5 (m, 5H, Ar-H), ~3.3 (m, 4H, N-CH₂), ~1.7 (m, 8H, -CH₂-) |

| ¹³C NMR (ppm) | ~138 (Ar-C), ~132 (Ar-CH), ~129 (Ar-CH), ~127 (Ar-CH), ~49 (N-CH₂), ~29 (-CH₂-), ~27 (-CH₂-) |

| IR (cm⁻¹) | ~1340 (S=O asym), ~1160 (S=O sym), ~3060 (Ar C-H), ~2930, 2850 (Aliph. C-H) |

| MS (ESI) | [M+H]⁺ at m/z 240.1 |

Table 1: Summary of Expected Characterization Data for 1-(Benzenesulfonyl)azepane

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis of 1-(benzenesulfonyl)azepane. The direct N-sulfonylation of azepane in an aqueous basic medium stands out as a highly efficient, high-yielding, and environmentally conscious method. Alternative pathways via Ring-Closing Metathesis and the Beckmann rearrangement offer versatility for accessing a broader range of substituted azepane derivatives. A thorough understanding of the reaction mechanisms and the rationale behind the choice of experimental conditions, as outlined in this guide, empowers researchers to confidently and successfully synthesize this important heterocyclic scaffold. The provided expected characterization data serves as a valuable reference for the verification of the synthesized product.

References

-

Aouf, N.-E., et al. (2015). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 5, 105847-105853. [Link]

-

Boruah, M., & Prajapati, D. (2012). Synthesis of N-sulfonated N-azepines. In Azepines. InTech. [Link]

-

King, J. F., et al. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 72(1), 23-28. [Link]

-

Dutta, S., & Panda, G. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-220. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

-

Wikipedia. (2024). Beckmann rearrangement. [Link]

-

Scholars Research Library. (2012). Application of Beckmann rearrangement in the synthesis of indophenazino fused pyrrolo [3,2-c] azepine. Der Pharma Chemica, 4(5), 1865-1870. [Link]

-

Kumar, S., et al. (2021). Supporting Information. The Royal Society of Chemistry. [Link]

-

Wikipedia. (2024). Ring-closing metathesis. [Link]

-

Al-Zoubi, R. M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 249. [Link]

- Paquette, L. A. (Ed.). (1996). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

- Paquette, L. A. (Ed.). (1996). Azepines.

-

Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. [Link]

-

Benedetti, E., et al. (2012). Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions: An Easy Access to 1- and 2-Benzazepine Scaffolds and Five- and Six-Membered Lactams. Synthesis, 44(22), 3523-3533. [Link]

-

Zhang, W., et al. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 16, 2378–2407. [Link]

-

Le-Deygen, I., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(46), 20515-20520. [Link]

-

PubChem. (n.d.). 1H-Azepine, 1-(phenylsulfonyl)-. [Link]

-

ResearchGate. (2015). Electron impact mass spectrum with proposed fragmentation (a) and HR-MS. [Link]

-

PubChem. (n.d.). 1H-Azepine. [Link]

-

ResearchGate. (2000). Complete assignment of 1H and 13C NMR spectra of a set of sulphinyl and sulphonyl monomers towards poly(p-phenylene vinylene) precursors by 2D-NMR techniques. [Link]

-

Wikipedia. (2024). Azepane. [Link]

-

BORIS Portal. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent. [Link]

-

ResearchGate. (2015). Electron impact mass spectrum with proposed fragmentation (a) and HR-MS. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

ResearchGate. (2022). Infrared Spectra of Sulfones and Related Compounds. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. Azepane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. cbijournal.com [cbijournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scilit.com [scilit.com]

- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability Testing of 1-(Benzenesulfonyl)azepane

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life. This in-depth technical guide provides a comprehensive framework for the systematic evaluation of 1-(Benzenesulfonyl)azepane, a compound of interest in drug development. We present detailed, field-proven protocols for both thermodynamic solubility assessment and forced degradation studies, grounded in authoritative guidelines from the International Council for Harmonisation (ICH). The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely procedural but also self-validating. This guide is intended for researchers, scientists, and drug development professionals, offering both the practical "how" and the critical "why" for each stage of the investigation.

Introduction: The Indispensable Pillars of Drug Development

In the landscape of pharmaceutical development, the intrinsic properties of an active pharmaceutical ingredient (API) dictate its ultimate success or failure. 1-(Benzenesulfonyl)azepane, with its distinct sulfonamide and azepane moieties, presents a unique profile that requires meticulous characterization. Before any meaningful in-vivo studies can be undertaken, a comprehensive understanding of its solubility and stability is non-negotiable.

-

Solubility directly influences the dissolution rate and, consequently, the bioavailability of an orally administered drug. Poor solubility can lead to erratic absorption and suboptimal therapeutic efficacy.[1]

-

Stability determines the compound's shelf-life and dictates the necessary storage conditions. Degradation of the API can result in a loss of potency and the formation of potentially toxic impurities.[2][3]

This guide will provide a robust, scientifically-grounded approach to characterizing these two critical attributes for 1-(Benzenesulfonyl)azepane.

Compound Profile: 1-(Benzenesulfonyl)azepane

A foundational understanding of the molecule is the first step in designing a logical testing strategy.

-

Chemical Structure:

-

IUPAC Name: 1-(Benzenesulfonyl)azepane

-

Molecular Formula: C₁₂H₁₇NO₂S

-

Molecular Weight: 239.34 g/mol

-

-

Key Structural Features:

-

Benzenesulfonyl Group: This electron-withdrawing group influences the acidity of the sulfonamide proton and is a potential site for hydrolytic cleavage.[4][5]

-

Azepane Ring: A seven-membered saturated heterocyclic amine. Its conformational flexibility and the basicity of the nitrogen atom are key considerations.

-

Section 1: Solubility Profiling

The solubility of an API is not a single value but rather a property dependent on the solvent system and the experimental conditions. We will focus on determining the thermodynamic equilibrium solubility, which represents the true saturation point of the compound.[6]

Theoretical Considerations & Solvent Selection

The "like dissolves like" principle is a starting point. However, a more nuanced approach is required for drug development. The choice of solvents should be strategic, encompassing a range of polarities and protic/aprotic characteristics to model various physiological and formulation environments.

Rationale for Solvent Selection:

-

Water/Buffered Solutions (pH 4.5, 6.8, 7.4): To simulate the pH range of the gastrointestinal tract.

-

0.1 M HCl: To mimic the acidic environment of the stomach.

-

Ethanol/Water Mixtures: To assess the impact of a common, water-miscible co-solvent on solubility.

-

Propylene Glycol (PG) & Polyethylene Glycol 400 (PEG 400): Common excipients in liquid and semi-solid formulations.

-

Acetonitrile (ACN) & Methanol (MeOH): Solvents frequently used in analytical method development and early-stage formulations.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility due to its simplicity and reliability.[6][7][8]

Objective: To determine the saturation concentration of 1-(Benzenesulfonyl)azepane in various solvents at a controlled temperature.

Materials:

-

1-(Benzenesulfonyl)azepane (solid powder)

-

Selected solvents (as listed above)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Methodology:

-

Preparation of Vials: Add an excess amount of solid 1-(Benzenesulfonyl)azepane to each vial. A key indicator of excess is the presence of undissolved solid material at the end of the experiment.

-

Solvent Addition: Add a known volume (e.g., 1.5 mL) of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (typically 25°C or 37°C) and agitation speed (e.g., 200 rpm). The equilibration time is critical; a minimum of 24-48 hours is recommended to ensure thermodynamic equilibrium is reached.[1][7][8]

-

Phase Separation: After equilibration, allow the vials to stand for a short period to let the larger particles settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solids.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

pH Measurement: For aqueous and buffered solutions, measure the final pH of the saturated solution to check for any significant changes.[9]

Data Analysis and Reporting

The results should be tabulated for clear comparison.

| Solvent System | Temperature (°C) | pH (at equilibrium) | Solubility (mg/mL) | Solubility (µg/mL) |

| 0.1 M HCl | 25 | 1.0 | Hypothetical Data | Hypothetical Data |

| pH 4.5 Acetate Buffer | 25 | 4.5 | Hypothetical Data | Hypothetical Data |

| pH 6.8 Phosphate Buffer | 25 | 6.8 | Hypothetical Data | Hypothetical Data |

| pH 7.4 Phosphate Buffer | 25 | 7.4 | Hypothetical Data | Hypothetical Data |

| Water | 25 | ~7.0 | Hypothetical Data | Hypothetical Data |

| Ethanol | 25 | N/A | Hypothetical Data | Hypothetical Data |

| Propylene Glycol | 25 | N/A | Hypothetical Data | Hypothetical Data |

| PEG 400 | 25 | N/A | Hypothetical Data | Hypothetical Data |

Section 2: Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development that aims to identify the likely degradation products of an API.[10] This information is invaluable for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging decisions.[3] The protocols outlined here are based on the principles described in the ICH Q1A(R2) guideline.[2][11][12][13][14][15]

Principles and Objectives of Forced Degradation

The goal is not to completely destroy the molecule but to induce a target degradation of 5-20%.[11] This level of degradation is sufficient to produce and identify the primary degradation products without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.

Key Objectives:

-

To identify potential degradation pathways.

-

To elucidate the structure of degradation products.

-

To develop and validate a stability-indicating analytical method.

-

To assess the intrinsic stability of the drug substance.

Experimental Protocol: Multi-Condition Stress Testing

Materials:

-

1-(Benzenesulfonyl)azepane

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile

-

Calibrated oven

-

Photostability chamber

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 1-(Benzenesulfonyl)azepane in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).[4]

-

At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

-

-

Basic Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period. Sulfonamides can be more labile to base-catalyzed hydrolysis.

-

At specified time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for up to 24 hours.[5]

-

Monitor the reaction periodically and dilute samples for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid 1-(Benzenesulfonyl)azepane in a vial.

-

Expose the sample to dry heat in a calibrated oven (e.g., 80°C) for a defined period (e.g., 48 hours).[4]

-

After exposure, dissolve the sample in a suitable solvent and dilute for HPLC analysis.

-

-

Photostability:

-

Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light with aluminum foil.

-

Analyze both the exposed and control samples by HPLC.

-

Analytical Strategy and Data Interpretation

A stability-indicating HPLC method is essential. This method must be able to separate the parent compound from all process impurities and degradation products. A mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of the degradants.

Potential Degradation Pathways for Sulfonamides:

-

Hydrolysis: The most common degradation pathway for sulfonamides is the cleavage of the sulfonamide (S-N) bond.[4][5] This would yield benzenesulfonic acid and azepane.

-

Oxidation: The nitrogen atom or the aromatic ring could be susceptible to oxidation.[4]

-

Photodegradation: UV exposure can lead to cleavage of the sulfonamide bond.[4]

The results should be summarized in a table.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants | Observations |

| Acid Hydrolysis | 0.1 M HCl | 48 hours | 60°C | Hypothetical Data | Hypothetical Data | e.g., Major degradant at RRT 0.85 |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 40°C | Hypothetical Data | Hypothetical Data | e.g., Rapid degradation observed |

| Oxidation | 3% H₂O₂ | 24 hours | RT | Hypothetical Data | Hypothetical Data | e.g., Minor degradation |

| Thermal (Solid) | Dry Heat | 48 hours | 80°C | Hypothetical Data | Hypothetical Data | e.g., Compound is thermally stable |

| Photolytic | ICH Q1B | N/A | N/A | Hypothetical Data | Hypothetical Data | e.g., Slight discoloration, one major degradant |

Visualization of Experimental Workflows

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation (Stress Testing).

Conclusion

The systematic investigation of solubility and stability, as outlined in this guide, provides the foundational data necessary for the successful development of 1-(Benzenesulfonyl)azepane. The solubility profile will guide the selection of appropriate formulation strategies to ensure adequate bioavailability, while the stability data will inform the development of a robust drug product with an acceptable shelf-life. By adhering to these rigorous, scientifically-grounded protocols, researchers can de-risk their development programs and make informed decisions, ultimately accelerating the journey of a promising compound to a potential therapeutic.

References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (2003). [Link]

-

ResolveMass Laboratories, "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects" (2026). [Link]

-

Bavishi, B., "Q1A R2 - ICH GUIDELINES OF STABILITY TESTING" (Slideshare). [Link]

-

International Council for Harmonisation, "Quality Guidelines". [Link]

-

ICH, "ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline)" (2010). [Link]

-

ICH, "Q1A(R2) Guideline" (2010). [Link]

-

Onyx Scientific, "A practical guide to forced degradation and stability studies for drug substances". [Link]

-

Singh, S. et al., "Development of forced degradation and stability indicating studies of drugs—A review," Journal of Pharmaceutical Analysis (2013). [Link]

-

ICH Quality guidelines, "General protocol for forced degradation studies (stress testing) of drug substances and drug products," ResearchGate. [Link]

-

Tepnel Pharma Services Limited, "Forced Degradation Studies". [Link]

-

Dissolution Technologies, "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". [Link]

-

Bienta, "Shake-Flask Solubility Assay". [Link]

-

U.S. EPA, "1-[2-(Benzenesulfinyl)ethyl]azepane--hydrogen chloride (1/1) Properties". [Link]

-

ResearchGate, "Bacterial degradation pathways of sulfonamide antibiotics". [Link]

-

ResearchGate, "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". [Link]

-

Pharmaceutical Sciences, "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility" (2024). [Link]

Sources

- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 2. scribd.com [scribd.com]

- 3. onyxipca.com [onyxipca.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 13. ICH Official web site : ICH [ich.org]

- 14. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 15. database.ich.org [database.ich.org]

The Azepane Scaffold: A Technical Guide to Its Emerging Therapeutic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane ring, a seven-membered nitrogen-containing heterocycle, has transitioned from a structural curiosity to a recognized "privileged scaffold" in modern medicinal chemistry. Its inherent three-dimensional architecture and conformational flexibility offer unique advantages for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[1][2] This guide provides a comprehensive technical overview of the azepane core, detailing its physicochemical properties, diverse therapeutic applications, and the synthetic and experimental methodologies crucial for its development. We synthesize field-proven insights with rigorous scientific data to explain the causality behind experimental choices, offering a self-validating framework for researchers. Key signaling pathways are visualized, quantitative data are systematically tabulated, and detailed protocols are provided to empower drug discovery professionals in harnessing the full potential of azepane-based compounds.

The Azepane Scaffold: A Core of Untapped Potential

While five- and six-membered N-heterocycles like pyrrolidine and piperidine are staples of drug design, the seven-membered azepane ring presents distinct stereochemical features.[3] Its increased number of carbon atoms allows for greater conformational flexibility, which can be both an advantage and a challenge.[4] This flexibility enables azepane-based molecules to adopt conformations that can lead to optimal interactions with complex biological targets.[5] However, this same property can introduce an entropic penalty upon binding and complicates synthetic control.[4]

The key advantage lies in its three-dimensionality. As the pharmaceutical industry moves away from "flat" aromatic compounds, the spirocyclic and complex spatial arrangements offered by the azepane scaffold provide a pathway to novel chemical space and improved intellectual property positions.[3] The ability to introduce substituents at various points on the ring allows for precise tuning of a compound's properties to achieve the desired therapeutic profile.[5]

View Diagram: Scaffold Comparison

Caption: Inhibition of the PI3K/Akt signaling pathway by azepane compounds.

Table 1: Anticancer Activity of Representative Azepane Derivatives

[1]

| Compound Class | Cell Line | Target/Assay | IC50 (µM) |

| :--- | :--- | :--- | :--- |

| Oxazepien derivative 5b | CaCo-2 (Colon Carcinoma) | Cell Viability | 24.53 |

| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | HCT-116 (Colon Carcinoma) | Cell Viability | 1.09 |

| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | A549 (Lung Carcinoma) | Cell Viability | 45.16 |

2.2 Central Nervous System (CNS) Disorders

The azepane scaffold is a key pharmacophore in numerous FDA-approved drugs for CNS disorders. [3]Its ability to cross the blood-brain barrier and interact with complex neuronal targets makes it particularly valuable in this area.

-

Alzheimer's Disease: Azepane-based derivatives have been developed as potent BACE1 (β-secretase) and γ-secretase inhibitors, enzymes critical in the amyloid cascade hypothesis of Alzheimer's disease.

[1][3][6]* Antipsychotic/Antidepressant Activity: The tetrahydro-2-benzazepine framework is present in drugs like the alkaloid galantamine, used to treat Alzheimer's, and mianserin, an antidepressant.

[3][4]* Monoamine Transporter Inhibition: Recently, a novel N-benzylated bicyclic azepane was identified as a potent inhibitor of norepinephrine (NET) and dopamine (DAT) transporters, highlighting its potential for treating neuropsychiatric disorders.

[7]

Table 2: Anti-Alzheimer's Disease Activity of Representative Azepane Derivatives

[1]

| Compound | Target | IC50/Ki (nM) |

| :--- | :--- | :--- |

| BACE1 Inhibitor (Example 1) | BACE1 | 15 |

| γ-Secretase Modulator (Example 2) | Aβ42 Production | 28 |

| GSK-3β Inhibitor (Example 3) | GSK-3β | 110 |

Synthetic Strategies and Methodologies

The synthesis of a seven-membered ring like azepane presents challenges due to unfavorable thermodynamics and kinetics compared to smaller rings. [8]However, several robust methods have been established.

3.1 Key Synthetic Routes

-

Ring-Closing Reactions: This is the most common approach, involving the intramolecular cyclization of a linear precursor. Methods include reductive amination, ring-closing metathesis (RCM), and intramolecular nucleophilic substitution.

[8]2. Ring-Expansion Reactions: These methods expand a smaller, more easily accessible ring. The Beckmann rearrangement of cyclohexanone oximes is a classic and widely used example.

[8][9]3. Dearomative Ring Expansion: A modern approach involves the dearomative ring expansion of nitroarenes, which allows the substitution pattern of the starting arene to be directly translated to the saturated azepane product.

[9]

3.2 Experimental Protocol: General MTT Cell Viability Assay

This protocol is a foundational method for assessing the cytotoxic effects of novel azepane compounds against cancer cell lines. [1]The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight (~16-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the azepane-containing compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.

-

Causality: A serial dilution series is critical for determining a dose-response curve and calculating the IC50 value.

-

Controls: Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells will convert the yellow MTT to purple formazan.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

View Diagram: Hit-to-Lead Workflow

Caption: A typical hit-to-lead workflow for azepane-based drug discovery.

Future Directions and Conclusion

The azepane scaffold is firmly established as a valuable component of the medicinal chemist's toolkit. [1]Its unique structural features provide access to novel chemical space and enable the development of therapeutics with differentiated profiles. Future research will likely focus on developing more efficient and stereoselective synthetic methodologies to overcome existing challenges. [4]The exploration of novel azepane-fused heterocyclic systems and the application of computational methods to better predict the conformational behavior of these flexible rings will undoubtedly accelerate the translation of promising azepane-based compounds into clinical applications.

[3][4]

References

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Sciendo. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

-

Synthetic Methods for Azepine Ring Formation. ResearchGate. [Link]

-

Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. ResearchGate. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Semantics Scholar. [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

-

Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Taylor & Francis Online. [Link]

-

SEVEN AND LARGE MEMBERED HETEROCYCLES. eGyanKosh. [Link]

-

Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pure.manchester.ac.uk [pure.manchester.ac.uk]

Computational Pharmacology of the 1-(Benzenesulfonyl)azepane Scaffold: Target Identification and In Silico Docking Workflows

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The 1-(Benzenesulfonyl)azepane scaffold—a tertiary sulfonamide featuring a seven-membered saturated heterocyclic ring—has emerged as a highly privileged chemotype in modern medicinal chemistry. Unlike classical primary sulfonamides that predominantly act as broad-spectrum metalloenzyme inhibitors, the steric bulk and unique conformational flexibility of the azepane ring confer distinct target selectivity. This whitepaper provides a rigorous, causality-driven analysis of in silico molecular docking studies involving this scaffold, focusing on its primary therapeutic targets: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), Carbonic Anhydrase IX (CAIX), and neurodegenerative targets such as Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).

Mechanistic Rationale and Target Landscape

To design effective in silico workflows, one must first understand the stereoelectronic properties of the ligand. The benzenesulfonyl moiety serves as a robust hydrogen-bond acceptor, while the azepane ring provides a highly lipophilic, non-planar core capable of occupying deep, hydrophobic enzymatic pockets.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is a critical metabolic enzyme responsible for amplifying local glucocorticoid action by converting inactive cortisone to active cortisol. Overexpression of this enzyme is a primary driver of metabolic syndrome and dermal collagen degradation. High-throughput screening and subsequent structure-activity relationship (SAR) studies have identified azepane sulfonamides as exceptionally potent 11β-HSD1 inhibitors, with optimized derivatives achieving IC50 values as low as 3.0 nM[1]. The azepane ring is uniquely suited to fill the lipophilic cavity of the enzyme, displacing high-energy water molecules and driving the thermodynamics of binding.

Carbonic Anhydrase IX (CAIX)

CAIX is a transmembrane zinc metalloenzyme overexpressed in hypoxic tumor microenvironments, making it a prime target for oncology. While classical CA inhibitors rely on a primary sulfonamide (-SO2NH2) to directly coordinate the catalytic Zn2+ ion, recent breakthroughs have demonstrated that 3-(azepan-1-ylsulfonyl)-benzamide derivatives can effectively inhibit CAIX with IC50 values in the low nanomolar range (e.g., 19 nM)[2]. Molecular docking reveals that the azepane ring engages in critical hydrophobic interactions with the enzyme's outer lipophilic pocket, while the aryl ring participates in π-stacking, compensating for the lack of direct primary zinc coordination.

Neurodegenerative Targets (AChE and MAO-B)

In the pursuit of multitarget-directed ligands (MTDLs) for Alzheimer's disease, the azepane scaffold has been hybridized with xanthone and chromanone cores. These derivatives act as potent dual inhibitors. Docking studies indicate that the azepane ring interacts directly with the catalytic anionic site (CAS) of AChE (involving residues like His440, Trp84, and Phe330)[3], yielding IC50 values around 136 nM[4]. Furthermore, azepane derivatives demonstrate selective, reversible inhibition of MAO-B in the sub-micromolar range[5].

Logical Pathway of Target Inhibition

The following diagram illustrates the causal relationship between the structural features of the 1-(Benzenesulfonyl)azepane scaffold and its downstream pharmacological effects.

Logical flow of target inhibition by the 1-(Benzenesulfonyl)azepane scaffold.

Quantitative Data Summarization

To benchmark in silico docking scores against empirical data, the following table summarizes the key interacting residues and in vitro binding affinities for azepane-based sulfonamides across major target proteins.

| Target Protein | Representative PDB ID | Ligand Scaffold | Key Interacting Residues | Empirical Affinity (IC50) |

| 11β-HSD1 | 2BEL | Azepane sulfonamide | Ser170, Tyr183, Ile121 | ~3.0 nM[1] |

| CAIX | 3IAI | 3-(azepan-1-ylsulfonyl)-benzamide | His94, His96, His119, Zn2+ | ~19.0 nM[2] |

| AChE | 1EVE | Azepane-xanthone hybrid | Trp84, Phe330, His440 | ~136.0 nM[4],[3] |

| MAO-B | 2V5Z | Azepane-alkyl derivative | Tyr326, Ile199, FAD cofactor | ~390.0 nM[5] |

Self-Validating In Silico Docking Methodology

As a Senior Application Scientist, I emphasize that molecular docking is not merely a computational exercise; it is a predictive model that must be thermodynamically sound. The following protocol outlines a self-validating workflow for docking 1-(Benzenesulfonyl)azepane derivatives.

Step 1: Protein Preparation and Refinement

-

Action: Download the target crystal structure (e.g., PDB ID: 2BEL for 11β-HSD1) from the Protein Data Bank. Remove co-crystallized water molecules beyond 5 Å from the active site.

-

Causality: Raw PDB files lack hydrogen atoms and often contain steric clashes. Applying a protein preparation wizard (e.g., Schrödinger PrepWizard) assigns correct protonation states at physiological pH (7.4). This is critical because the catalytic tyrosine (Tyr183 in 11β-HSD1) must be in the correct tautomeric state to accurately model hydrogen bonding with the sulfonamide oxygens.

Step 2: Ligand Preparation and Conformational Search

-

Action: Generate the 3D structure of 1-(Benzenesulfonyl)azepane. Assign proper bond orders and run an energy minimization using the OPLS4 or MMFF94 force field.

-

Causality: The azepane ring is highly flexible and can adopt multiple chair/boat conformations. Energy minimization ensures the ligand starts in its global minimum conformation, preventing the docking algorithm from generating artificial, high-energy poses that falsely inflate binding scores.

Step 3: Receptor Grid Generation

-

Action: Define the docking bounding box centered on the native co-crystallized ligand. Set the inner box to 10 Å × 10 Å × 10 Å and the outer box to 20 Å × 20 Å × 20 Å.

-

Causality: Restricting the search space to the validated active site reduces computational overhead and prevents the algorithm from identifying non-specific, low-affinity allosteric binding sites that hold no pharmacological relevance.

Step 4: Molecular Docking (Extra Precision)

-

Action: Execute the docking run using AutoDock Vina or Schrödinger Glide (XP mode). Allow full flexibility of the ligand while keeping the receptor rigid.

-

Causality: Extra Precision (XP) scoring functions heavily penalize steric clashes and desolvation penalties. This ensures that the lipophilic azepane ring is only scored highly if it perfectly complements the hydrophobic geometry of the target pocket.

Step 5: Post-Docking Validation via MM-GBSA

-

Action: Rescore the top 10 docked poses using Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations.

-

Causality: Standard docking scores are fast but approximate. MM-GBSA provides a rigorous thermodynamic estimation of binding free energy (ΔG) by accounting for implicit solvent effects, effectively eliminating false positives generated by rigid-receptor docking.

Self-validating in silico molecular docking workflow for azepane derivatives.

Conclusion

The 1-(Benzenesulfonyl)azepane scaffold represents a highly versatile chemotype. Through rigorous in silico docking methodologies, we can elucidate the precise stereoelectronic interactions—namely, the robust hydrogen bonding of the sulfonyl group and the deep hydrophobic burial of the azepane ring—that drive its nanomolar affinity for targets like 11β-HSD1 and CAIX. By employing self-validating computational workflows that incorporate thermodynamic rescoring (MM-GBSA), drug development professionals can confidently prioritize azepane-based lead compounds for downstream in vitro and in vivo validation.

References

-

The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors Source: PubMed (NIH) URL:[Link]

-

Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities Source: PubMed (NIH) URL:[Link]

-

Rational design of new multitarget histamine H3 receptor ligands as potential candidates for treatment of Alzheimer's disease Source: United Arab Emirates University (UAEU) / Scopus URL:[Link]

-

Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease Source: PMC (NIH) URL:[Link]

-

4-tert-Pentylphenoxyalkyl derivatives – Histamine H3 receptor ligands and monoamine oxidase B inhibitors Source: European Journal of Medicinal Chemistry (DOI) URL:[Link]

Sources

- 1. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 5. Redirecting [linkinghub.elsevier.com]

Physicochemical Profiling of N-Substituted Azepines: Structural Dynamics and Synthetic Utility

[1]

Executive Summary

The azepine ring—a seven-membered unsaturated heterocycle—represents a unique challenge and opportunity in heterocyclic chemistry.[1] Unlike their six-membered analog (pyridine), 1H-azepines are theoretically anti-aromatic (8

This guide provides a rigorous technical analysis of N-substituted azepines, focusing on their conformational fluidity, valence tautomerism, and electronic signatures. It bridges the gap between theoretical physical organic chemistry and practical application in pharmaceutical synthesis.

Structural Dynamics & Electronic Characterization

Conformational Analysis: The Boat vs. Planarity

The geometry of N-substituted azepines is dominated by the conflict between angle strain and electronic delocalization.

-

Non-Planarity: Unlike benzene, N-substituted azepines adopt a boat conformation .[2] This puckering relieves the anti-aromatic destabilization inherent in a planar 8

electron system. -

Polyenic Character: X-ray crystallography and NMR studies confirm that the C-C bonds exhibit alternating double and single bond lengths, indicative of a cyclic polyene rather than an aromatic system.

-

Ring Inversion: The molecule undergoes rapid ring inversion between two degenerate boat conformers. The energy barrier for this inversion is relatively low (

kcal/mol), making the ring fluxional at room temperature.

Valence Tautomerism

A defining physicochemical feature of N-substituted azepines is their equilibrium with the bicyclic benzene imine (7-azanorcaradiene) tautomer. This electrocyclic reaction is governed by the electronic nature of the N-substituent.

-

Electron-Withdrawing Groups (EWG): Substituents like

or -

Electron-Donating Groups (EDG): Substituents like

or

Visualization: Valence Tautomerism & Ring Dynamics

The following diagram illustrates the equilibrium between the open azepine form and the bicyclic valence tautomer, alongside the ring inversion pathway.

Figure 1: Valence tautomerism between azepine and benzene imine, and the conformational ring inversion pathway.

Physicochemical Data Profile

The following data summarizes the spectral characteristics of N-ethoxycarbonylazepine, a prototypical stable N-substituted azepine.

Table 1: Spectral Properties of N-Ethoxycarbonylazepine

| Property | Value / Characteristic | Mechanistic Insight |

| UV-Vis ( | 210 nm ( | The long-wavelength absorption (>300 nm) arises from the interaction between the nitrogen lone pair and the triene |

| Chemical shifts are upfield relative to benzene (7.27 ppm), confirming the lack of diatropic ring current (non-aromaticity). The spectrum confirms polyenic nature.[3] | ||

| Carbonyl: ~155 ppmRing Carbons: 110 - 130 ppm | Distinct alkene signals confirm the localized double bonds in the boat conformation. | |

| IR (Stretching) | C=O: 1710-1740 cm | The carbonyl stretch is typical of carbamates; C=C stretches confirm unsaturation. |

| Stability | Thermally stable < 100°CRearranges > 150°C | High thermal energy overcomes the activation barrier for rearrangement to N-substituted aniline derivatives or dimerization. |

Experimental Protocol: Synthesis of N-Ethoxycarbonylazepine

Objective: Synthesis of N-ethoxycarbonylazepine via nitrene insertion into benzene.

Principle: Thermolysis of ethyl azidoformate generates a singlet nitrene species. This electrophilic nitrene adds to the benzene

Reagents & Equipment

-

Reagents: Ethyl azidoformate (Warning: Potentially explosive, handle with extreme care), Benzene (anhydrous), Hexane.

-

Equipment: High-pressure reaction vessel (autoclave) or heavy-walled glass tube, rotary evaporator, vacuum distillation setup.

Step-by-Step Methodology

-

Preparation (Safety First):

-

Perform all operations behind a blast shield.

-

Ensure ethyl azidoformate is pure; impure organic azides are shock-sensitive.

-

-

Reaction Setup:

-

Dissolve ethyl azidoformate (10.0 g, 87 mmol) in a large excess of dry benzene (200 mL). The benzene acts as both solvent and reactant to minimize dimerization of the nitrene.

-

Degas the solution with nitrogen for 15 minutes to remove oxygen (which can quench the triplet state if formed, though singlet is required here).

-

-

Thermolysis:

-

Heat the solution to 120°C - 125°C for 4 hours.

-

Mechanistic Note: The thermal decomposition releases N

gas, generating the ethoxycarbonyl nitrene (:N-CO

-

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Remove excess benzene under reduced pressure (Rotavap).

-

The residue is a dark, reddish-orange oil.

-

-

Purification:

-

Purify via fractional distillation under high vacuum.

-

Target Fraction: Collect the fraction boiling at approx. 85-90°C / 0.5 mmHg.

-

-

Validation (Self-Check):

-

Visual: Product should be a bright yellow/orange oil.

-

NMR Check: Acquire

H NMR.[2] Look for the absence of aromatic benzene protons and the appearance of the complex multiplet pattern between 5.0 - 6.5 ppm.

-

Synthesis Workflow Diagram

Figure 2: Synthetic workflow for N-ethoxycarbonylazepine via nitrene insertion.

Pharmaceutical Relevance & Applications

Metabolic Stability & Lipophilicity

In drug design, the monocyclic azepine ring is often avoided in final drug candidates due to metabolic liabilities (oxidation of the double bonds). However, it serves as a critical bioisostere and intermediate.

-

LogP: N-substituted azepines are moderately lipophilic. The non-planar shape disrupts crystal packing, often improving solubility compared to planar analogs.

-

Metabolism: The polyenic nature makes the ring susceptible to epoxidation by Cytochrome P450 enzymes. Fused systems (e.g., dibenzazepines like Carbamazepine ) are significantly more stable and widely used.

Scaffold Utility

-

Intermediate for Pyrroles: N-substituted azepines can undergo ring contraction to form substituted pyrroles, a difficult motif to access via direct synthesis.

-

Diels-Alder Synthons: The azepine ring can act as a 4

or 6

References

- Paquette, L. A. (1969). Nonbenzenoid Aromatics. Academic Press.

-

Hafner, K. , & Konig, C. (1963). Synthesis of N-substituted Azepines. Angewandte Chemie International Edition, 2(2), 96.

- Vogel, E., et al. (1967). Valence Tautomerism of Azepines. Angewandte Chemie, 79, 429. (Detailed mechanism of the azepine-benzene imine equilibrium).

-

Chapman, O. L. , & Borden, G. W. (1961). Photochemical Rearrangements of N-Acyl Azepines. Journal of Organic Chemistry, 26, 4185.

-

BenchChem. (2025).[4] Application Notes and Protocols: The Use of Azepane-2,4-dione in Medicinal Chemistry.

Application Note: A Comprehensive Guide to the Synthesis of 1-(Benzenesulfonyl)azepane and Its Analogs

Introduction

The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and pharmaceuticals.[1][2] Its conformational flexibility allows it to interact with biological targets in unique three-dimensional orientations.[2] The functionalization of the azepane nitrogen via sulfonamide formation yields N-sulfonylated derivatives, a class of compounds with significant therapeutic potential, notably as potent enzyme inhibitors.[3]

This application note provides a detailed, field-proven protocol for the synthesis of 1-(Benzenesulfonyl)azepane, a foundational member of this compound class. We will delve into the causality behind the experimental design, offering insights that empower researchers to adapt this methodology for the synthesis of a diverse range of analogs. The protocols described herein are designed to be self-validating, ensuring reproducibility and high fidelity for researchers in academic and industrial drug discovery settings.

Core Synthetic Strategy: N-Sulfonylation of Azepane

The primary and most efficient method for synthesizing 1-(Benzenesulfonyl)azepane is the nucleophilic substitution reaction between azepane and benzenesulfonyl chloride. This reaction, a classic example of N-sulfonylation, is robust, high-yielding, and broadly applicable to a variety of substituted sulfonyl chlorides and amine heterocycles.

Mechanism and Rationale: The reaction proceeds via the nucleophilic attack of the secondary amine of the azepane ring on the highly electrophilic sulfur atom of benzenesulfonyl chloride. The lone pair of electrons on the nitrogen atom initiates the bond formation. This process results in the displacement of the chloride ion and the formation of a protonated sulfonamide intermediate.

A crucial component of this reaction is the presence of a base. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated as a byproduct. This is critical for two reasons:

-

Preventing Salt Formation: Without a base, the generated HCl would protonate the starting azepane, forming an unreactive ammonium salt and effectively halting the reaction.

-

Driving Equilibrium: By removing a product (HCl), the base drives the reaction equilibrium towards the formation of the desired sulfonamide, ensuring a high conversion rate.

Commonly used bases include tertiary amines like triethylamine (Et₃N) or pyridine, which are non-nucleophilic and soluble in organic solvents. The choice of an inert, aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is essential to prevent the hydrolysis of the reactive benzenesulfonyl chloride.

Detailed Experimental Protocol: Synthesis of 1-(Benzenesulfonyl)azepane

This protocol provides a step-by-step methodology for the gram-scale synthesis of the target compound.

Materials:

-

Azepane (Hexamethyleneimine)

-

Benzenesulfonyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add azepane (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Base Addition: Add triethylamine (1.2 eq.) to the solution.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C. This is done to control the initial exothermicity of the reaction upon adding the sulfonyl chloride.

-

Reagent Addition: Dissolve benzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred azepane solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC until the starting azepane is fully consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and then with brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel.[4] A gradient of ethyl acetate in hexanes is typically effective for elution.

-

-

Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1-(Benzenesulfonyl)azepane as a solid or oil.

General Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Sources

Application Note: 1-(Benzenesulfonyl)azepane as a Chemical Probe Scaffold for 11β-HSD1 and GlyT1 Targeting

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

1-(Benzenesulfonyl)azepane (CAS: 41178-59-0) represents a highly privileged, foundational chemical scaffold in modern drug discovery. Comprising a flexible seven-membered azepane heterocycle conjugated to a rigid benzenesulfonyl group, this structural motif serves as a versatile starting point for developing potent chemical probes. This application note details the mechanistic rationale, experimental workflows, and validated protocols for utilizing azepane sulfonamide derivatives to probe two distinct biological targets: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) (implicated in metabolic syndrome) and Glycine Transporter 1 (GlyT1) (implicated in neurological disorders).

Mechanistic Insights & Pharmacophore Rationale

As a Senior Application Scientist, it is crucial to understand why this specific scaffold is selected over traditional six-membered rings (e.g., piperidines) before initiating high-throughput screening (HTS) or lead optimization.

-

Conformational Flexibility: The seven-membered azepane ring provides a distinct conformational landscape. Its increased flexibility allows the scaffold to dynamically adapt to deep, hydrophobic binding pockets in target proteins, minimizing steric clashes that often plague rigid heterocycles.

-

Directional Anchoring: The benzenesulfonyl moiety acts as a dual-purpose anchor. The sulfonyl oxygen atoms serve as strong hydrogen bond acceptors, while the phenyl ring engages in critical π-π stacking or hydrophobic interactions within the active site.

Target 1: 11β-HSD1 Inhibition

11β-HSD1 is an endoplasmic reticulum-associated enzyme responsible for amplifying local glucocorticoid action by reducing inactive cortisone to active cortisol. Overactivity of this pathway is a primary driver of metabolic syndrome and type 2 diabetes. Azepane sulfonamides act as competitive inhibitors, selectively binding to the catalytic domain and displacing the natural substrate .

Target 2: GlyT1 Modulation

GlyT1 regulates the reuptake of glycine from the synaptic cleft, thereby modulating the activity of N-methyl-D-aspartate (NMDA) receptors. Incorporating the azepane-benzenesulfonamide pharmacophore into larger molecules yields potent GlyT1 inhibitors, which enhance NMDA receptor function and offer therapeutic potential for schizophrenia .

Target Pathway Visualization

Mechanism of 11β-HSD1 inhibition by azepane sulfonamide chemical probes.

Experimental Protocols: A Self-Validating System

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating strict quality control measures to prevent false positives caused by compound aggregation or non-specific binding.

Protocol A: In Vitro 11β-HSD1 TR-FRET Inhibition Assay

Objective: Quantify the IC₅₀ of azepane sulfonamide derivatives against recombinant human 11β-HSD1.

-

Enzyme Preparation: Reconstitute recombinant human 11β-HSD1 (expressed in HEK-293 cells) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% BSA).

-

Causality: Mammalian expression ensures proper post-translational modifications and folding, which are critical for maintaining the structural integrity of the hydrophobic binding pocket.

-

-

Compound Dilution & Plating: Prepare a 10-point dose-response curve of the probe in 100% DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration in the assay is ≤1% (v/v).

-

Causality: Azepane sulfonamides are highly lipophilic. Exceeding 1% DMSO can trigger compound precipitation or micelle formation, leading to Pan-Assay Interference Compounds (PAINS) behavior.

-

-

Reaction Initiation: Add 200 nM cortisone and 1 mM NADPH to the wells.

-

Causality: NADPH is the obligate electron donor for the reductase activity of 11β-HSD1; without it, the catalytic cycle cannot proceed.

-

-

Incubation & Quenching: Incubate at 37°C for 2 hours. Quench the reaction by adding 10 mM EDTA.

-

Causality: EDTA chelates divalent cations necessary for enzyme stability, abruptly halting cortisol production to provide a precise snapshot of enzyme kinetics.

-

-

Detection & Self-Validation: Add the TR-FRET detection mixture (XL665-conjugated anti-cortisol antibody and cryptate-labeled cortisol). Include Carbenoxolone (a known 11β-HSD1 inhibitor) as a positive control.

-

System Validation: Calculate the Z'-factor for the assay plate. Proceed with data analysis only if the Z'-factor is > 0.5, confirming assay robustness and a wide dynamic range between positive and negative controls.

-

Protocol B: Cell-Based GlyT1 Reuptake Assay

Objective: Evaluate the efficacy of azepane-based probes in blocking intracellular glycine transport.

-

Cell Preparation: Plate CHO cells stably expressing human GlyT1 in 96-well Cytostar-T scintillating microplates at 50,000 cells/well.

-

Probe Pre-Incubation: Add the chemical probe and incubate for 30 minutes at 37°C.

-

Causality: Pre-incubation allows the highly lipophilic probe to penetrate the cell membrane and reach thermodynamic equilibrium with the transmembrane domains of the GlyT1 transporter.

-

-

Substrate Addition: Add 1 µCi of [³H]-glycine per well.

-

Self-Validation & Measurement: Include a parallel set of wells using a GlyT1 knockout CHO cell line (or a non-specific transport inhibitor) to establish the baseline for non-specific [³H]-glycine uptake. Measure radioactivity using a microplate scintillation counter.

Quantitative Data Presentation

The structural modifications at the 4-position of the azepane ring or the amine linkage drastically alter target specificity. The table below summarizes the structure-activity relationship (SAR) data for this scaffold.

| Compound / Derivative | Primary Target | IC₅₀ (nM) | Biological Application |

| 1-(Benzenesulfonyl)azepane | N/A | >10,000 | Baseline foundational scaffold |

| Compound 30 (4-Substituted Azepane Sulfonamide) | 11β-HSD1 | 3.0 | Probe for Metabolic Syndrome |

| N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide | GlyT1 | 39.0 | Probe for Neurological Disorders |

Probe Validation Workflow

Experimental workflow for validating azepane sulfonamide chemical probes.

Conclusion

The 1-(benzenesulfonyl)azepane scaffold is a masterclass in balancing conformational flexibility with rigid, directional pharmacophore anchoring. By utilizing the self-validating experimental protocols outlined above, researchers can accurately leverage this chemical probe to interrogate complex biological pathways, driving forward the development of novel therapeutics for metabolic and neurological diseases.

References

-

Neelamkavil, S. F., Boyle, C. D., Chackalamannil, S., Greenlee, W. J., Zhang, L., & Terracina, G. (2009). "The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-4565.[Link]

Analytical methods for the quantification of 1-(Benzenesulfonyl)azepane in biological samples

Application Note: High-Sensitivity Quantification of 1-(Benzenesulfonyl)azepane in Biological Matrices via LC-ESI-MS/MS

Part 1: Executive Summary & Scientific Rationale

1-(Benzenesulfonyl)azepane (also known as

Unlike primary sulfonamides, this analyte is a tertiary sulfonamide , lacking the acidic N-H proton typically exploited for negative-mode ionization. Consequently, this protocol utilizes Positive Electrospray Ionization (ESI+) , leveraging the sulfonyl moiety's electron-withdrawing nature to stabilize characteristic fragment ions.

This guide moves beyond generic templates, offering a purpose-built method for the rigorous quantification of 1-(Benzenesulfonyl)azepane, ensuring compliance with FDA Bioanalytical Method Validation Guidance (2018).

Part 2: Physicochemical Profile & Method Strategy

Understanding the molecule is the prerequisite for extraction success.

| Property | Value/Description | Impact on Method Design |

| Molecular Weight | 239.33 g/mol | Precursor Ion |

| LogP (Predicted) | ~2.6 - 2.9 | Moderately lipophilic; suitable for Reversed-Phase LC. |

| pKa | Neutral (Tertiary Sulfonamide) | pH adjustment in extraction is less critical than for ionizable drugs, but acidic LC conditions aid protonation. |

| Solubility | Soluble in MeOH, ACN, DMSO | Organic solvents required for stock preparation. |

Internal Standard (IS) Selection

-

Gold Standard: 1-(Benzenesulfonyl)azepane-

(Deuterated phenyl ring). -

Alternative: 1-(Benzenesulfonyl)piperidine (CAS: 80-43-3). Structurally homologous (6-membered ring vs. 7-membered), exhibiting similar retention and ionization characteristics.

Part 3: Sample Preparation Protocols

Two distinct workflows are provided based on the required sensitivity (Lower Limit of Quantitation - LLOQ).

Workflow Logic Diagram

Caption: Decision tree for sample preparation based on sensitivity requirements. Protocol A offers speed; Protocol B offers matrix cleanup.

Protocol A: Protein Precipitation (PPT)